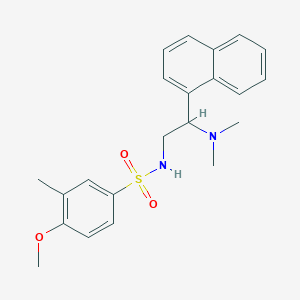

![molecular formula C5H5N5O B2704285 2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1339754-88-9](/img/structure/B2704285.png)

2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

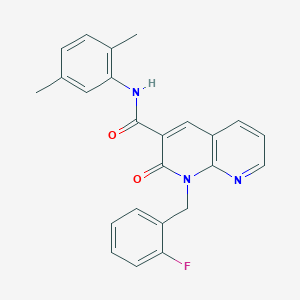

“2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a compound that has shown significant antiepileptic activity . It is a part of a class of non-naturally occurring small molecules that have aroused the interest of researchers .

Synthesis Analysis

The synthesis of “2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” involves regioselective one-pot procedures . Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of “2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” involve interactions with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” include a melting point of 176-179°C and a molecular weight of 492.2 .Scientific Research Applications

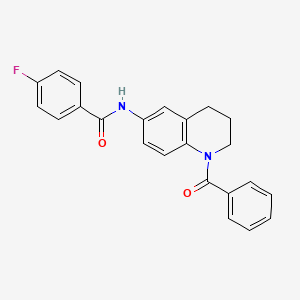

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a high-quality reference standard . It’s crucial in ensuring the accuracy of results in pharmaceutical research and development .

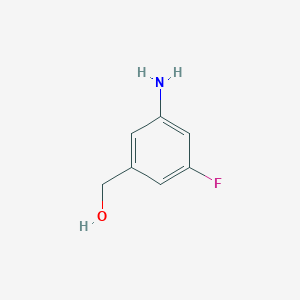

Synthesis of Heterocyclic Compounds

The compound plays a significant role in the synthesis of heterocyclic compounds . These compounds have immense applications in medicinal and pharmaceutical chemistry .

Development of Bioactive Compounds

1,2,4-triazolo[1,5-a]pyridine, a derivative of the compound, is found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Various Disorders

These types of compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Applications in Material Sciences

Apart from its medicinal applications, this compound also has various applications in the material sciences fields .

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Development of Antimalarial Drugs

It’s used in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-4-8-5-7-2-1-3(11)10(5)9-4/h1-2H,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQIBELYMDQGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2N=C(NN2C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)

![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)

![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)